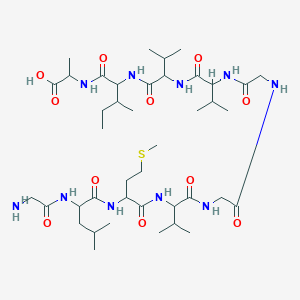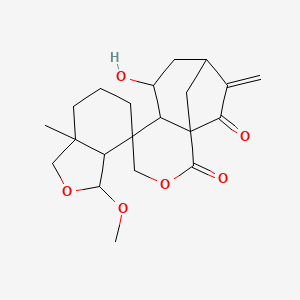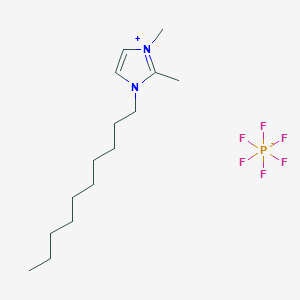
(4-Methyl-quinolin-2-yl)-phenethyl-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-methyl-2-quinolinyl)aniline , is a nitrogen-based heterocyclic compound. Its systematic IUPAC name is benzo[b]pyridine or 1-aza-naphthalene with the chemical formula C16H14N2 . Quinoline derivatives like this one play a crucial role in both natural products and FDA-approved drugs due to their diverse pharmacological activities.
Preparation Methods
Synthetic Routes: Several synthetic approaches lead to the formation of 2-(4-methyl-2-quinolinyl)aniline. One notable method involves the Doebner–von Miller reaction , which efficiently produces 4-hydroxyquinoline (16) from aniline (14) and diethyl ethoxymethylenemalonate (15), ultimately yielding the desired quinoline (Scheme 1) . This reaction sequence highlights the importance of quinoline scaffolds in drug discovery programs.
Industrial Production: While industrial-scale production methods may vary, the synthesis typically involves the modification of quinoline precursors through various chemical transformations.
Chemical Reactions Analysis
Reactivity: “(4-Methyl-quinolin-2-yl)-phenethyl-amine” can participate in several reactions, including:
Nucleophilic substitution: Replacing functional groups.
Electrophilic substitution: Introducing new substituents.
Cyclization reactions: Forming fused ring systems.
- Other reactions may involve acid-catalyzed cyclizations, Friedländer synthesis, or multicomponent one-pot reactions .
Doebner–von Miller reaction: Aniline, diethyl ethoxymethylenemalonate, and appropriate catalysts.
Major Products: The major product is 2-(4-methyl-2-quinolinyl)aniline itself, which serves as a versatile intermediate for further derivatization.
Scientific Research Applications
Pharmacological Significance: This compound exhibits a broad spectrum of bio-responses:
Anticancer: Potential use in cancer therapy.
Antioxidant: Protects against oxidative stress.
Anti-inflammatory: Reduces inflammation.
Antimalarial: Active against malaria.
Anti-SARS-CoV-2: Investigated for COVID-19 treatment.
Antituberculosis: Effective against tuberculosis.
Antibacterial: Combats bacterial infections.
Mechanism of Action
The precise mechanism by which “(4-Methyl-quinolin-2-yl)-phenethyl-amine” exerts its effects depends on its specific target. It may interact with cellular receptors, enzymes, or signaling pathways.
Comparison with Similar Compounds
While this compound is unique, it shares similarities with other quinoline derivatives. Notable examples include 2-hydroxyquinoline, 4-hydroxyquinoline (4-quinolinol), and 2,4-dihydroxyquinoline (2,4-quinolindiol) .
Properties
Molecular Formula |
C18H18N2 |
|---|---|
Molecular Weight |
262.3 g/mol |
IUPAC Name |
4-methyl-N-(2-phenylethyl)quinolin-2-amine |
InChI |
InChI=1S/C18H18N2/c1-14-13-18(20-17-10-6-5-9-16(14)17)19-12-11-15-7-3-2-4-8-15/h2-10,13H,11-12H2,1H3,(H,19,20) |
InChI Key |
ODVVIZVXTOVWMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)NCCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[[2-[[1-[2-[[2-[[2-[[1-[1-[2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carbonyl]amino]acetyl]amino]-3-thiophen-2-ylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-methoxyphenyl)propyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B12111582.png)

![5-(4-Butylphenyl)-2,9-diiodo-11,11-dioctylindeno[1,2-b]carbazole](/img/structure/B12111588.png)




![6-[2-[2-(Trifluoromethyl)pyrrolidin-1-yl]pyrimidin-5-yl]pyrazin-2-amine](/img/structure/B12111627.png)


amine](/img/structure/B12111639.png)

![(5Z)-5-[(4-methylphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B12111647.png)
